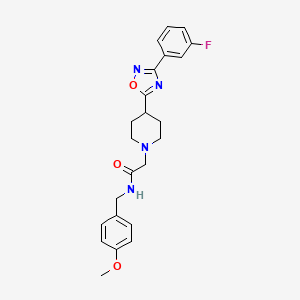

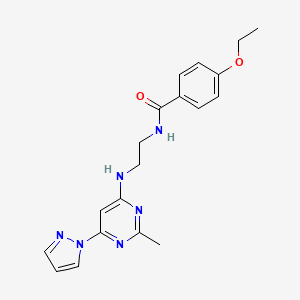

4-acetamidophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-acetamidophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate” is a complex organic compound. It belongs to the class of compounds known as 2H-chromenes . These are important heterocyclic compounds with versatile biological profiles .

Synthesis Analysis

The synthesis of such compounds often involves several routes . For instance, one method involves the use of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . The reaction mixture is typically refluxed for a certain period .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis

2H-chromene derivatives have been found to exhibit a variety of chemical reactions . They can undergo several types of reactions, leading to a variety of 2H-chromene analogs that exhibit unusual activities by multiple mechanisms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined . Its IR spectrum can provide information about the functional groups present . Its NMR spectrum can provide detailed information about its structure .科学的研究の応用

Antibacterial Effects and Synthesized New Derivatives

Compounds structurally related to 4-acetamidophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate have shown significant antibacterial activity. A study highlighted the synthesis of new derivatives of 4-hydroxy-chromen-2-one, demonstrating high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds were synthesized and characterized using advanced methods like IR spectra, 1H-NMR, and 13C-NMR, confirming their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Synthesis, Structural Elucidation, and Antibacterial Evaluation

Another study explored the synthesis and biological evaluation of molecules derived from coumarin, oxadiazole, and acetamide, incorporating these moieties to evaluate their antibacterial potential against both Gram-positive and Gram-negative bacteria. The research process involved multiple steps, leading to the creation of compounds with moderate to excellent antibacterial properties. This suggests the versatility of the chromene core in generating pharmacologically active molecules (Rasool et al., 2016).

Mechanistic Aspects of Synthesis

Research into the mechanistic aspects of the synthesis of related compounds, such as the decomposition of ethyl 6-azido-4-oxo-4H-chromen-2-carboxylate, offers insights into the complex reactions involved in producing chromene derivatives. These studies provide a deeper understanding of the chemical processes, which can help refine synthetic methods for better yields and properties (Chohan et al., 1971).

Antimicrobial Activity Against Mycobacterium tuberculosis

Research on chlorinated coumarins from the polypore mushroom Fomitopsis officinalis, which includes compounds structurally similar to 4-acetamidophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, highlighted their activity against Mycobacterium tuberculosis. This study underscores the potential of natural and synthetic chromene derivatives in treating tuberculosis, showcasing the importance of natural sources and synthetic chemistry in drug discovery (Hwang et al., 2013).

作用機序

Safety and Hazards

As with any chemical compound, it’s important to handle “4-acetamidophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate” with care. While specific safety and hazard information for this compound may not be readily available, general safety guidelines for handling chemical compounds should always be followed .

将来の方向性

The future directions in the research of 2H-chromene derivatives like “4-acetamidophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate” could involve the design and development of more potent leads of 2H-chromene analogs for their promising biological activities . This could involve further optimization of the coumarin–chalcone treatment .

特性

IUPAC Name |

(4-acetamidophenyl) 6-chloro-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClNO5/c1-10(21)20-13-3-5-14(6-4-13)24-17(22)15-9-11-8-12(19)2-7-16(11)25-18(15)23/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRMEGFEYNBQCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

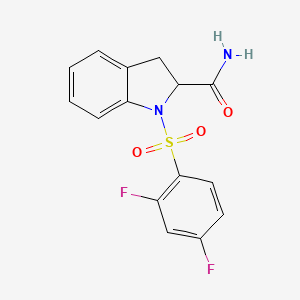

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2817573.png)

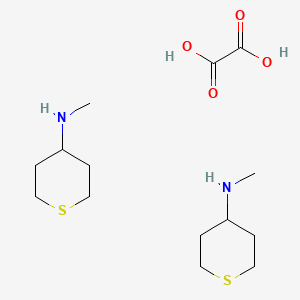

![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2817577.png)

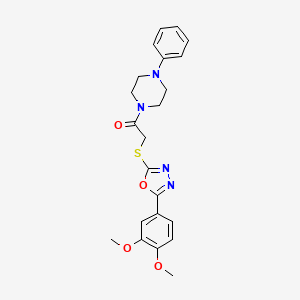

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-ylamino]acetamide](/img/structure/B2817578.png)

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2817586.png)

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817587.png)

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2817589.png)

![N-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2817594.png)